[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Overview
Description
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C7H10N4S2ClH It is known for its unique structure, which includes an imidazo-thiadiazole core
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s possible that the compound interacts with its targets through hydrophobic interactions , but more research is needed to confirm this and to understand the resulting changes.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Preliminary studies suggest that the compound may have some activity, with IC50 values ranging from 13.65 to 38.28 µM , but the specific effects at the molecular and cellular level need to be further investigated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-methylimidazo[2,1-b][1,3,4]thiadiazole with ethylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature (RT)
Solvent: Aqueous or organic solvents
Catalysts: None required
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes
Purification Steps: Crystallization or chromatography to achieve high purity
Quality Control: Ensuring the compound meets the required specifications for research and industrial applications
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions can yield thiols or amines
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiadiazole rings
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, amines
Substitution Products: Various substituted imidazo-thiadiazoles
Scientific Research Applications
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules
Biology: Studying its interactions with biological macromolecules
Medicine: Potential therapeutic applications due to its bioactive properties
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- [(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride hydrate
Uniqueness
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride is unique due to its specific ethylamine substitution, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific research applications where different reactivity or binding properties are required.
Properties
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S.2ClH/c1-5-10-11-4-6(2-3-8)9-7(11)12-5;;/h4H,2-3,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZCKLSNHXCTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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